1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c1-6(14)9(15)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKCECCBNBDCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380616 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-13-8 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Claisen Condensation-Based Synthesis
One of the classical approaches to synthesize this compound involves Claisen condensation between appropriate esters and ketones under basic conditions.
Procedure : The reaction typically uses ethyl trifluoroacetoacetate and 4-(trifluoromethyl)acetophenone or related derivatives as starting materials. A strong base such as potassium tert-butoxide or sodium hydride is employed in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (around 5°C) to promote the condensation reaction. The molar ratio of ester to ketone is optimized (often 1:1) with excess base (2 equivalents) to achieve high yields.
Reaction Conditions : The reaction mixture is stirred for 15–24 hours at room temperature or slightly elevated temperatures, followed by acidic work-up to isolate the diketone product.
Yields and Purity : Yields up to 80–92% have been reported for similar perfluorinated 1,3-diketones using this method, with high purity confirmed by NMR and IR spectroscopy.
Example : A study reported the preparation of 4,4,4-trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione by Claisen condensation of ethyl trifluoroacetoacetate with 4-(trifluoromethyl)acetophenone, followed by acidification and extraction to yield the desired diketone as an orange oil.
Diazotization and Cuprous Salt-Catalyzed Reaction with Isopropenyl Acetate
A patented industrial process describes the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one, a positional isomer closely related to the target compound, via diazotization of trifluoromethylaniline followed by reaction with isopropenyl acetate catalyzed by cuprous or cupric salts.
Step 1: Diazotization
3-Trifluoromethylaniline is diazotized in aqueous hydrochloric acid at low temperatures (5–10°C) using sodium nitrite.Step 2: Coupling Reaction
The diazonium salt is reacted with isopropenyl acetate in a polar solvent mixture (water, acetone, or methanol) in the presence of catalytic amounts (0.01–0.20 molar equivalents) of cuprous or cupric chloride at 30–60°C. The reaction proceeds for 30 minutes to 3 hours.Step 3: Work-up and Purification
After reaction completion, the organic layer is separated, washed, and purified by forming a bisulfite complex followed by alkaline hydrolysis or by vacuum distillation.Yields : The process yields 40–60% of pure ketone based on starting aniline, with distillation fractions collected at 98–102°C under 10 mm Hg vacuum.
Significance : This method is scalable and suitable for industrial production, providing a route to trifluoromethyl-substituted phenyl ketones with controlled regioselectivity.
One-Pot Difluorination and Fragmentation of Trifluoromethylated 1,3-Diketones
Advanced synthetic methods involve the difluorination of trifluoromethylated 1,3-diketones followed by fragmentation to yield α,α-difluoroketones structurally related to this compound.
General Procedure :
Starting from 4,4,4-trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione, Selectfluor is added in acetonitrile under reflux for 24 hours to introduce additional fluorine atoms.Fragmentation :
The difluorinated intermediate is treated with triethylamine at room temperature, followed by acidification and extraction to isolate the α,α-difluoroketone.Yields : Reported yields for the difluorinated products are around 80%, with high purity confirmed by NMR and mass spectrometry.
Utility : This method allows the introduction of fluorine atoms in a controlled manner, expanding the chemical space of trifluoromethylated diketones.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Claisen Condensation | Ethyl trifluoroacetoacetate, 4-(CF3)acetophenone | KOtBu or NaH, THF, 5°C to RT, 15–24 h | 80–92 | Acidic work-up, extraction | High yield, classical approach |
| Diazotization + Cuprous Salt Catalysis | 3-Trifluoromethylaniline, isopropenyl acetate | NaNO2, HCl, CuCl/CuCl2 catalyst, 30–60°C, 0.5–3 h | 40–60 | Bisulfite complex, vacuum distillation | Industrial scale, regioselective |
| One-Pot Difluorination & Fragmentation | 4,4,4-Trifluoro-1-(4-(CF3)phenyl)butane-1,3-dione | Selectfluor, MeCN reflux, Et3N, acid work-up | ~80 | Extraction, drying | Advanced fluorination, selective method |
Detailed Research Findings and Notes
The Claisen condensation method is well-established for synthesizing β-diketones, including fluorinated analogs. The choice of base and solvent critically affects yield and purity. Sodium hydride and potassium tert-butoxide are preferred bases due to their strong basicity and solubility in organic solvents.
The diazotization and cuprous salt-catalyzed reaction is a patented process optimized for industrial production of trifluoromethylphenyl ketones. The use of isopropenyl acetate as an acylating agent in the presence of copper salts facilitates the formation of the ketone via a Sandmeyer-type reaction pathway. The bisulfite complex purification step enhances product purity by removing impurities and unreacted starting materials.
The one-pot difluorination approach using Selectfluor represents a modern fluorination technique that introduces fluorine atoms into diketone frameworks. This method is valuable for synthesizing highly fluorinated diketones with potential applications in medicinal chemistry and materials science.
Analytical data such as ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compounds in all methods. For example, characteristic IR bands around 1580–1600 cm^-1 and ^13C NMR signals with fluorine coupling constants are diagnostic for trifluoromethyl-substituted diketones.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Enzyme Inhibition Studies
- Research has indicated that 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione may inhibit histone deacetylases (HDACs), which are crucial in gene regulation. The compound's structural features suggest potential interactions with specific enzymes, making it a candidate for further biological activity investigations .
-
Material Science
- The unique electronic properties imparted by the trifluoromethyl group and carbonyl functionalities have led to explorations in developing new materials, particularly organic light-emitting diodes (OLEDs). These materials could leverage the compound's properties to enhance performance in electronic applications .
-
Pharmaceutical Development
- The compound serves as a structural template for designing new drugs. Its reactive carbonyl groups can facilitate the formation of various derivatives that may possess therapeutic activities. However, extensive research is necessary to establish its specific biological effects and therapeutic potential .
-
Chemical Synthesis
- As a versatile intermediate, this compound is utilized in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation and reduction—makes it valuable in organic synthesis .
Case Studies
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound exhibited potent inhibition against certain carboxylesterases involved in drug metabolism. The compound's inhibition was quantified using kinetic assays that revealed low Ki values, indicating strong binding affinity .
Case Study 2: Material Development
In material science research, derivatives of this compound were synthesized and tested for their efficacy in OLED applications. Results showed improved efficiency and stability compared to traditional materials used in OLEDs .
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, depending on the context of its use.
Comparison with Similar Compounds
1-(Piperidin-1-yl)propane-1,2-dione
- Structure : Propane-1,2-dione core substituted with a piperidinyl group.
- Synthesis : Produced via reaction of pyruvic acid, oxalyl chloride, and piperidine in CH₂Cl₂, followed by condensation with thiosemicarbazides to form ligands for metal coordination .
- Applications : Forms Cu(II) and Ni(II) complexes with antioxidant activity. The aliphatic amine enhances solubility and metal-binding capacity .
1-(Morpholin-4-yl)propane-1,2-dione
- Structure : Morpholinyl group replaces piperidinyl in the propane-1,2-dione scaffold.
- Synthesis : Similar to the piperidinyl analog but using morpholine as the amine source .
- Applications : Ligands derived from this compound exhibit tailored redox properties due to morpholine’s oxygen atom, influencing metal complex stability .
Key Comparison :
Cyclobutene-1,2-dione Derivatives with Trifluoromethylphenyl Groups
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
- Structure : Cyclobutene-dione core with bis(trifluoromethyl)phenyl and cinchona alkaloid substituents.
- Properties: Molecular weight 630.57; CAS RN 1256245-84-5.
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione
Key Comparison :
Research Findings and Implications
- Reactivity : The trifluoromethylphenyl group in this compound likely increases electrophilicity compared to aliphatic amine-substituted analogs, making it reactive toward nucleophiles like thiosemicarbazides .
- Stability : The -CF₃ group may enhance thermal and oxidative stability relative to morpholinyl/piperidinyl analogs, which are more prone to hydrolysis .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione, a compound characterized by its trifluoromethyl group attached to a phenyl ring, has garnered attention in various fields due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
The molecular formula of this compound is C10H7F3O2, with a molecular weight of approximately 220.19 g/mol. The compound features two carbonyl groups, which contribute to its reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity, making it an interesting candidate for drug design and development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. For instance, it exhibits significant antifungal activity against species like Candida albicans and Aspergillus spp., as well as antibacterial effects against Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | Antifungal | |
| Aspergillus spp. | Antifungal | |
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial |
Neuroprotective Effects
In the field of neuroscience, this compound has been reported to possess neuroprotective properties. It demonstrates in vitro neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons (CGNs). The mechanisms underlying these effects involve the modulation of oxidative stress pathways and apoptosis-related proteins.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The carbonyl groups in the diketone structure are known to participate in nucleophilic attacks, leading to the formation of reactive intermediates that can modulate cellular signaling pathways. This reactivity is crucial for its antimicrobial and neuroprotective effects.
Case Studies
Several case studies have investigated the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study focused on the synthesis of novel diketones including this compound demonstrated a significant reduction in microbial growth rates in vitro compared to control compounds. The Minimum Inhibitory Concentration (MIC) values indicated strong antimicrobial potential .
- Neuroprotection : Another research article evaluated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a dose-dependent reduction in cell death and preservation of mitochondrial function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with diketene derivatives, using Lewis acids like AlCl₃ or FeCl₃. Monitor reaction progress via TLC and GC-MS. Optimize parameters (temperature, solvent polarity, catalyst loading) using a factorial design of experiments (DoE) to maximize yield and purity. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR (¹H/¹³C) and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm aromatic proton environments and carbonyl groups. Use IR spectroscopy to validate diketone C=O stretches (~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy. For electronic properties, employ UV-Vis spectroscopy to assess π→π* transitions influenced by the trifluoromethyl group. Cross-reference data with computational simulations (e.g., DFT) .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC and track changes in carbonyl peaks via IR. Store in amber vials at –20°C under inert gas (argon) to minimize hydrolysis or photodegradation, as recommended for similar fluorinated aromatics .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cyclocondensation reactions?
- Methodological Answer : Perform kinetic studies using in situ NMR or stopped-flow techniques to track reaction intermediates. Compare experimental data with DFT calculations (e.g., Gibbs energy barriers for nucleophilic attack at diketone sites). Probe regioselectivity using substituents with varying electronic effects (e.g., –NO₂ vs. –OCH₃) .
Q. How can computational models predict the compound’s role in drug discovery (e.g., as a kinase inhibitor precursor)?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against kinase targets (e.g., EGFR). Validate predictions with in vitro enzymatic assays. Correlate diketone electrophilicity (calculated via Fukui indices) with inhibitory activity. Synthesize derivatives with modified substituents to test structure-activity relationships (SAR) .
Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts)?
- Methodological Answer : Employ LC-MS/MS to identify byproducts, then propose competing reaction pathways (e.g., radical vs. ionic mechanisms). Validate hypotheses using isotopic labeling (e.g., ¹⁸O in diketone) or trapping experiments (e.g., TEMPO for radicals). Reconcile discrepancies by refining computational models (e.g., solvent effects in DFT) .
Q. How does the trifluoromethyl group influence regioselectivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : Compare reaction outcomes with non-fluorinated analogs using X-ray crystallography to confirm regiochemistry. Analyze electronic effects via Hammett plots or ¹⁹F NMR to track resonance-assisted polarization. Use steric maps (Mayer bond orders) to differentiate steric vs. electronic contributions .
Q. What advanced analytical methods quantify trace impurities or degradation products in synthesized batches?
- Methodological Answer : Implement UPLC-QTOF-MS with a C18 column (1.7 µm particles) for high-resolution separation. Use isotope dilution for quantification. For chiral impurities, apply chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and circular dichroism detection .
Key Challenges & Recommendations
- Synthetic Pitfalls : Avoid prolonged exposure to moisture during purification to prevent diketone hydrolysis.
- Data Reproducibility : Standardize solvent drying protocols (e.g., molecular sieves for THF) and catalyst activation steps.
- Safety : Use explosion-proof equipment for reactions involving volatile fluorinated intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
